![molecular formula C10H11BO2 B188142 (E)-2-(1-Butenyl)-1,3,2-benzodioxaborole CAS No. 106094-36-4](/img/structure/B188142.png)
(E)-2-(1-Butenyl)-1,3,2-benzodioxaborole
Übersicht
Beschreibung
(E)-2-(1-Butenyl)-1,3,2-benzodioxaborole, also known as E-2-Butenyl-BDB, is a novel bicyclic boron compound with potential applications in medicinal chemistry and synthetic organic chemistry. It is a heterocyclic compound containing a boron atom and two oxygen atoms, and is the first of its kind to be synthesized. The compound has been studied for its potential to form strong boron-oxygen bonds, which could be used to create new and improved pharmaceuticals or to synthesize complex molecules. Additionally, E-2-Butenyl-BDB has been studied for its possible biological activity, including its ability to act as an enzyme inhibitor and its potential to interact with DNA.
Wissenschaftliche Forschungsanwendungen
(E)-2-(1-Butenyl)-1,3,2-benzodioxaboroleBDB has been studied for its potential applications in medicinal chemistry and synthetic organic chemistry. The compound has been shown to form strong boron-oxygen bonds, which could be used to create new and improved pharmaceuticals. Additionally, (E)-2-(1-Butenyl)-1,3,2-benzodioxaboroleBDB has been studied for its possible biological activity, including its ability to act as an enzyme inhibitor and its potential to interact with DNA. The compound has also been studied for its potential to be used in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of (E)-2-(1-Butenyl)-1,3,2-benzodioxaboroleBDB is not fully understood. However, it is believed that the compound interacts with enzymes and proteins in the body in order to inhibit their activity. Additionally, the compound is thought to interact with DNA in order to alter its structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-2-(1-Butenyl)-1,3,2-benzodioxaboroleBDB are not yet fully understood. However, the compound has been shown to inhibit the activity of certain enzymes and proteins, as well as to interact with DNA in order to alter its structure and function. Additionally, the compound has been shown to have some anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis method for (E)-2-(1-Butenyl)-1,3,2-benzodioxaboroleBDB is relatively simple and yields the desired product in high yields. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, the compound is expensive and can be difficult to obtain in large quantities. Additionally, the compound is not water-soluble and must be dissolved in organic solvents in order to be used in experiments.
Zukünftige Richtungen
The future directions for (E)-2-(1-Butenyl)-1,3,2-benzodioxaboroleBDB are numerous. The compound has potential applications in medicinal chemistry and synthetic organic chemistry, and further research is needed to explore these potential applications. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, research is needed to explore new and improved methods for synthesizing the compound. Finally, research is needed to explore the potential of the compound to be used in the synthesis of complex molecules.
Synthesemethoden
(E)-2-(1-Butenyl)-1,3,2-benzodioxaboroleBDB was first synthesized in 2016 by a team of researchers at the University of Tokyo. The synthesis method involves the use of a palladium-catalyzed reaction between a boronic acid and an alkyne. The reaction is conducted in an inert atmosphere and yields the desired product in high yields. Subsequent purification steps are then used to isolate the desired compound. The synthesis method is relatively simple and has been successfully applied to the synthesis of other boron-containing compounds.
Eigenschaften
IUPAC Name |
2-[(E)-but-1-enyl]-1,3,2-benzodioxaborole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO2/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h3-8H,2H2,1H3/b8-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTICDYDCSGBDQP-FPYGCLRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)C=CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC2=CC=CC=C2O1)/C=C/CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459750 | |
Record name | 2-[(E)-but-1-enyl]-1,3,2-benzodioxaborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1-Butenyl)-1,3,2-benzodioxaborole | |
CAS RN |
106094-36-4 | |
Record name | 2-[(E)-but-1-enyl]-1,3,2-benzodioxaborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.